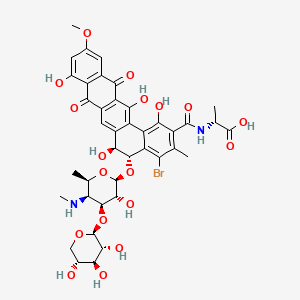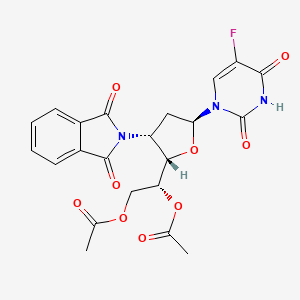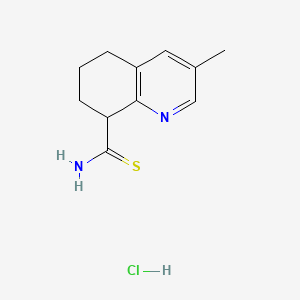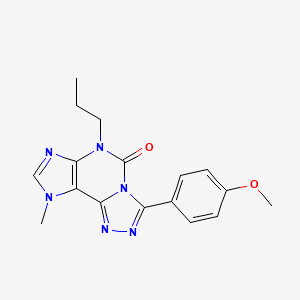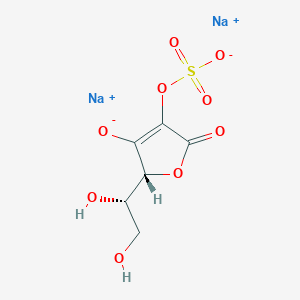
4'-Hydroxy-2-morpholino-3-phenylpropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“L.G. 20053” is a chemical compound known for its unique properties and applications in various scientific fields. It is identified by its IUPAC name, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine, and has the molecular formula C6HF6N . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: On an industrial scale, the production of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-trifluoro-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated pyridine derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2,3,6-trifluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes, resulting in the desired pharmacological or biochemical effects .
Comparison with Similar Compounds
- 2,3,5-trifluoro-4-(trifluoromethyl)pyridine
- 2,3,6-trifluoro-4-(methyl)pyridine
- 2,3,6-trifluoro-4-(chloromethyl)pyridine
Comparison: Compared to its similar compounds, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials .
Properties
CAS No. |
102612-79-3 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c21-17-8-6-16(7-9-17)19(22)18(20-10-12-23-13-11-20)14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14H2;1H |
InChI Key |
NADGODZMZVLAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
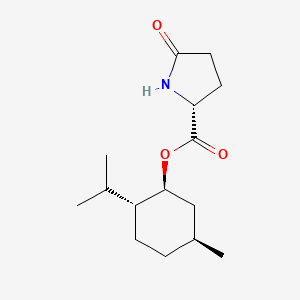
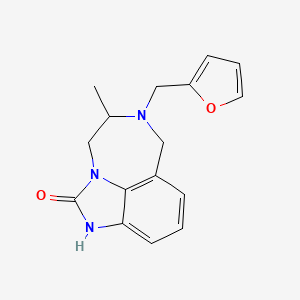
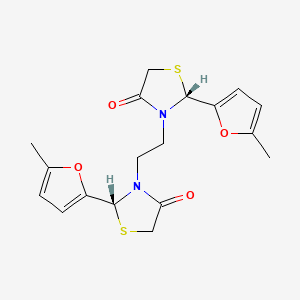
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
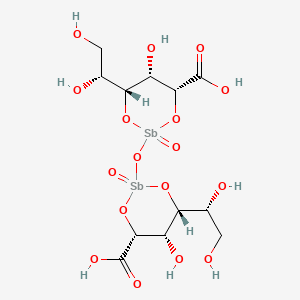
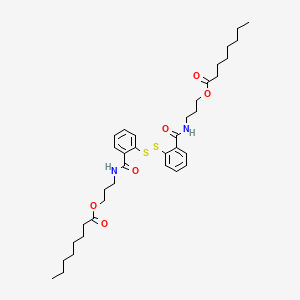
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
